4-Bromo-2-(morpholin-4-yl)benzonitrile
Overview
Description
4-Bromo-2-(morpholin-4-yl)benzonitrile is an organic compound with the molecular formula C11H11BrN2O. It is a brominated derivative of benzonitrile, featuring a morpholine ring attached to the benzene ring. This compound is used in various scientific research applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(morpholin-4-yl)benzonitrile typically involves the bromination of 2-(morpholin-4-yl)benzonitrile. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-(morpholin-4-yl)benzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction Reactions: The nitrile group can be reduced to form amines or other reduced products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst are commonly used.
Major Products Formed
Substitution Reactions: Substituted benzonitriles with various functional groups.
Oxidation Reactions: Oxidized derivatives such as carboxylic acids or ketones.
Reduction Reactions: Reduced products like primary amines or other reduced derivatives.
Scientific Research Applications
4-Bromo-2-(morpholin-4-yl)benzonitrile is used in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and is used in the development of new synthetic methodologies.
Biology: The compound is used in the study of biological pathways and interactions, particularly those involving brominated aromatic compounds.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Bromo-2-(morpholin-4-yl)benzonitrile involves its interaction with specific molecular targets and pathways. The bromine atom and the morpholine ring play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-2-(morpholin-4-yl)benzaldehyde
- 4-Bromo-2-(morpholin-4-yl)benzoic acid
- 4-Bromo-2-(morpholin-4-yl)benzamide
Uniqueness
4-Bromo-2-(morpholin-4-yl)benzonitrile is unique due to the presence of both a bromine atom and a morpholine ring on the benzene ring. This combination imparts distinct chemical properties, such as increased reactivity and specific binding interactions, making it valuable for various research applications .
Biological Activity
4-Bromo-2-(morpholin-4-yl)benzonitrile is an organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, structural characteristics, biological interactions, and potential applications in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is CHBrNO, with a molecular weight of approximately 267.126 g/mol. The compound features a bromobenzene moiety and a morpholine ring, which may enhance its solubility and bioavailability, making it a candidate for further pharmacological studies .
Synthesis Methods
Several methods have been reported for the synthesis of this compound:
- Nucleophilic Substitution : The bromine atom in the compound can be replaced by various nucleophiles through nucleophilic substitution reactions.
- Suzuki–Miyaura Coupling : This reaction facilitates the formation of carbon-carbon bonds, crucial for constructing complex organic molecules.
Biological Activity
Research indicates that this compound exhibits various biological activities, primarily due to its structural characteristics:
- Cellular Pathways : Compounds with similar structures often act as inhibitors for various biological targets, including kinases and other enzymes involved in disease processes. While specific pharmacological data on this compound is limited, it suggests potential interactions with cellular pathways that could be exploited in therapeutic contexts.
- Potential as a Non-Fullerene Acceptor : The compound has been investigated for its role as a non-fullerene acceptor material in organic photovoltaic devices, indicating its utility beyond traditional pharmaceutical applications.
Interaction Studies
Preliminary studies have shown that this compound may interact with various biological targets:
- Enzyme Inhibition : Similar compounds have demonstrated the ability to inhibit enzymes involved in cancer cell proliferation. The morpholine ring may contribute to these inhibitory effects by enhancing binding affinity to target sites .
- Pharmacological Activity : Morpholine-containing compounds are known to possess significant pharmacological activity. For instance, derivatives of morpholine have been explored as potential cancer therapeutic agents .
Comparative Analysis with Similar Compounds
The following table summarizes key features of structurally similar compounds:
Compound Name | Molecular Formula | Key Features |
---|---|---|
4-Bromo-2-chlorobenzonitrile | CHBrClN | Contains chlorine instead of morpholine; used in similar synthetic pathways. |
3-Methoxy-4-(morpholin-4-yl)benzonitrile | CHNO | Features a methoxy group; potential applications in medicinal chemistry. |
4-Bromo-2-fluorobenzonitrile | CHBrFN | Contains fluorine; utilized in various organic reactions. |
The presence of the morpholine ring distinguishes this compound from other similar compounds, potentially enhancing its solubility and biological activity compared to those lacking such substituents.
Properties
IUPAC Name |
4-bromo-2-morpholin-4-ylbenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2O/c12-10-2-1-9(8-13)11(7-10)14-3-5-15-6-4-14/h1-2,7H,3-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEDCSLWVDKMJCF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=CC(=C2)Br)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20742692 | |
Record name | 4-Bromo-2-(morpholin-4-yl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20742692 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1260762-06-8 | |
Record name | Benzonitrile, 4-bromo-2-(4-morpholinyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1260762-06-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo-2-(morpholin-4-yl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20742692 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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